molecular formula C17H20N2O3S B14805786 N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide

N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide

Cat. No.: B14805786
M. Wt: 332.4 g/mol
InChI Key: GWXLQYAVEBWQMP-UHFFFAOYSA-N
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Description

N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C17H20N2O3S and a molar mass of 332.42 g/mol It is known for its unique structure, which includes a thiophene ring, a tert-butylphenoxy group, and a carbohydrazide moiety

Preparation Methods

The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-[2-(4-methylphenoxy)acetyl]thiophene-2-carbohydrazide: This compound has a similar structure but with a methyl group instead of a tert-butyl group.

    N’-[2-(4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide: This compound has a chlorine atom instead of a tert-butyl group.

    N’-[2-(4-phenoxy)acetyl]thiophene-2-carbohydrazide: This compound lacks the tert-butyl group and has a simpler phenoxy group.

The uniqueness of N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C17H20N2O3S/c1-17(2,3)12-6-8-13(9-7-12)22-11-15(20)18-19-16(21)14-5-4-10-23-14/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

GWXLQYAVEBWQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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